molecular formula C9H7ClF2O B13524961 1-(2-Chloro-3-methylphenyl)-2,2-difluoroethan-1-one

1-(2-Chloro-3-methylphenyl)-2,2-difluoroethan-1-one

Katalognummer: B13524961
Molekulargewicht: 204.60 g/mol
InChI-Schlüssel: OVUQPCSVQCIPJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Chloro-3-methylphenyl)-2,2-difluoroethan-1-one is an organic compound characterized by the presence of a chloro-substituted phenyl ring and a difluoroethanone moiety

Vorbereitungsmethoden

The synthesis of 1-(2-Chloro-3-methylphenyl)-2,2-difluoroethan-1-one typically involves the reaction of 2-chloro-3-methylbenzoyl chloride with difluoroacetic acid in the presence of a suitable catalyst. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or toluene. The reaction is usually carried out at low temperatures to prevent decomposition of the reactants and to ensure high yield of the desired product.

Analyse Chemischer Reaktionen

1-(2-Chloro-3-methylphenyl)-2,2-difluoroethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted phenyl ring, where nucleophiles like hydroxide ions or amines replace the chlorine atom, forming new substituted products.

Wissenschaftliche Forschungsanwendungen

1-(2-Chloro-3-methylphenyl)-2,2-difluoroethan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Wirkmechanismus

The mechanism of action of 1-(2-Chloro-3-methylphenyl)-2,2-difluoroethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the difluoroethanone moiety is believed to enhance its binding affinity and specificity towards these targets, resulting in the desired biological effects.

Vergleich Mit ähnlichen Verbindungen

1-(2-Chloro-3-methylphenyl)-2,2-difluoroethan-1-one can be compared with other similar compounds, such as:

    1-(2-Chlorophenyl)-2,2-difluoroethan-1-one: Lacks the methyl group, which may affect its chemical reactivity and biological activity.

    1-(2-Methylphenyl)-2,2-difluoroethan-1-one: Lacks the chloro group, which may influence its interaction with molecular targets.

    1-(2-Chloro-3-methylphenyl)-2-fluoroethan-1-one: Contains only one fluorine atom, which may alter its physicochemical properties and biological effects.

Eigenschaften

Molekularformel

C9H7ClF2O

Molekulargewicht

204.60 g/mol

IUPAC-Name

1-(2-chloro-3-methylphenyl)-2,2-difluoroethanone

InChI

InChI=1S/C9H7ClF2O/c1-5-3-2-4-6(7(5)10)8(13)9(11)12/h2-4,9H,1H3

InChI-Schlüssel

OVUQPCSVQCIPJL-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=CC=C1)C(=O)C(F)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.